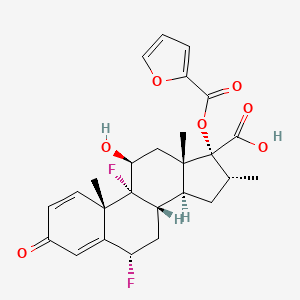

M10 OF fluticasone furoate

Description

Contextualizing Synthetic Corticosteroids in Inflammatory Research

Synthetic corticosteroids are a class of drugs designed to replicate and enhance the anti-inflammatory actions of endogenous glucocorticoids. healthline.comnih.gov They exert their effects by binding to glucocorticoid receptors, which in turn modulate the expression of genes involved in the inflammatory response. medcraveonline.compatsnap.com This can lead to the suppression of inflammatory mediators and a reduction in the activity of immune cells. healthline.comverywellhealth.com The therapeutic application of these compounds is vast, offering relief for conditions characterized by chronic inflammation. nih.govmedcraveonline.com

Rationale for the Development of Fluticasone (B1203827) Furoate

The development of fluticasone furoate was driven by the pursuit of a corticosteroid with an enhanced therapeutic profile. nih.gov The goal was to create a molecule with high affinity for the glucocorticoid receptor and prolonged retention in target tissues, such as the lungs. d-nb.infonih.govlungdiseasesjournal.com This would theoretically allow for a longer duration of action and the potential for once-daily dosing, a significant advantage in managing chronic conditions like asthma. lungdiseasesjournal.com Furthermore, a key objective was to design a compound with low systemic bioavailability, meaning that once it enters the bloodstream, it is rapidly metabolized and cleared, thereby minimizing the risk of systemic side effects. drugbank.comdrugbank.com Fluticasone furoate was engineered to have extensive first-pass metabolism in the liver, primarily by the enzyme cytochrome P450 3A4 (CYP3A4). lungdiseasesjournal.comdrugbank.comwikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F2O7/c1-13-9-15-16-11-18(27)17-10-14(29)6-7-23(17,2)25(16,28)20(30)12-24(15,3)26(13,22(32)33)35-21(31)19-5-4-8-34-19/h4-8,10,13,15-16,18,20,30H,9,11-12H2,1-3H3,(H,32,33)/t13-,15+,16+,18+,20+,23+,24+,25+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOANMINPJDURAZ-VEGHOPOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)OC(=O)C5=CC=CO5)C)O)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)OC(=O)C5=CC=CO5)C)O)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397864-63-0 | |

| Record name | GW-694301X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397864630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-694301X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W3NSQ8V5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Fluticasone Furoate

Glucocorticoid Receptor (GR) Interactions

The primary mechanism of action for fluticasone (B1203827) furoate, like other corticosteroids, begins with its binding to the glucocorticoid receptor, which is ubiquitously expressed in the cytoplasm of various cell types. patsnap.comwikipedia.org This initial interaction is critical as it triggers a cascade of events leading to the modulation of gene expression. biorxiv.orgnih.gov

Binding Kinetics and Enhanced Affinity to Human Glucocorticoid Receptor

Fluticasone furoate exhibits a high affinity for the human glucocorticoid receptor, a characteristic that underpins its potent pharmacological activity. physiology.orgnih.gov Studies on its binding kinetics reveal a remarkably fast association rate and a slow dissociation rate from the receptor. researchgate.netnih.gov This prolonged receptor occupancy contributes to its sustained anti-inflammatory effects. researchgate.net

The relative receptor affinity (RRA) of fluticasone furoate has been quantified in comparison to other corticosteroids, with dexamethasone (B1670325) serving as a reference standard (RRA = 100). Fluticasone furoate demonstrates a significantly higher RRA than many clinically utilized glucocorticoids. physiology.orgnih.gov

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100) | Source |

|---|---|---|

| Fluticasone Furoate | 2,989 ± 135 | researchgate.net |

| Mometasone (B142194) Furoate | 2,244 | physiology.orgnih.gov |

| Fluticasone Propionate (B1217596) | 1,775 | physiology.orgnih.gov |

| Ciclesonide's Active Metabolite | 1,212 (rat receptor data) | physiology.orgnih.gov |

| Budesonide (B1683875) | 855 | physiology.orgnih.gov |

Conformational Dynamics and Ligand-Binding Site Interactions with GR Amino Acids

Upon binding, the fluticasone furoate-GR complex undergoes significant conformational changes, which are essential for its subsequent translocation into the cell nucleus. wikipedia.orgbiorxiv.org X-ray crystallography studies have provided detailed insights into the specific interactions between fluticasone furoate and the amino acids within the ligand-binding site of the GR. physiology.orgphysiology.org

The unique 17α-furoate ester group of fluticasone furoate, in conjunction with the fluoromethylthio, keto, and hydroxyl groups on its steroid backbone, allows for optimized hydrogen bonding and van der Waals interactions with the receptor. physiology.orgphysiology.org Specifically, fluticasone furoate has been shown to interact with key amino acid residues such as Arginine (Arg) 611 and Glutamine (Gln) 570, which helps to stabilize the active conformation of the receptor. researchgate.net These precise interactions are responsible for the enhanced binding affinity and contribute to the compound's high potency. physiology.org The furoate ester more fully occupies a lipophilic pocket within the receptor compared to the smaller propionate ester of fluticasone propionate, which may account for its enhanced binding. researchgate.net

Downstream Molecular Pathways

Once inside the nucleus, the activated fluticasone furoate-GR complex modulates gene expression through two primary mechanisms: transrepression and transactivation. wikipedia.orgphysiology.org These actions collectively result in the suppression of inflammatory responses.

Transrepression of Nuclear Factor-κB (NF-κB) Pathway

A major component of the anti-inflammatory activity of glucocorticoids is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. physiology.orgphysiology.org The activated GR can directly interact with NF-κB, a key transcription factor for numerous pro-inflammatory genes, thereby inhibiting its ability to promote the transcription of these genes. physiology.orgphysiology.org Fluticasone furoate has demonstrated very potent activity in the transrepression of the NF-κB pathway. physiology.orgnih.gov In in vitro assays, it has been shown to be a potent inhibitor of NF-κB activation. physiology.orgphysiology.org This inhibition of the NF-κB pathway is crucial for reducing the synthesis of a wide array of inflammatory cytokines. physiology.org Furthermore, fluticasone furoate exhibits a high degree of selectivity for GR-mediated inhibition of NF-κB compared to its effects on other steroid hormone receptors. physiology.orgnih.gov

Transactivation of Glucocorticoid Response Element (GRE) Pathway

In addition to transrepression, the fluticasone furoate-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. patsnap.comwikipedia.org This binding initiates the transactivation of genes that code for anti-inflammatory proteins. physiology.org Fluticasone furoate has been shown to potently activate this DNA-dependent glucocorticoid pathway. physiology.org In vitro studies have confirmed its activity in the transactivation of a mouse mammary tumor virus-luciferase reporter gene, which is a classic model for GRE-mediated gene expression. fda.govnih.gov

Inhibition of Arachidonic Acid Pathway and Inflammatory Mediators (e.g., Prostaglandins (B1171923), Leukotrienes)

The inhibition of the arachidonic acid cascade, which reduces the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes, is a hallmark of potent glucocorticoid action. This effect is initiated by the binding of the corticosteroid to the glucocorticoid receptor, leading to the increased synthesis of annexin (B1180172) A1, which in turn inhibits phospholipase A2.

However, the M10 metabolite is characterized by its significantly reduced activity at the glucocorticoid receptor. portico.org Studies have found it to be more than 1,000-fold less active in functional glucocorticoid receptor assays compared to its parent compound, fluticasone furoate. portico.org Given this negligible activity, M10 is not expected to meaningfully inhibit the arachidonic acid pathway or suppress the production of prostaglandins and leukotrienes. Its formation is considered a key step in the deactivation of fluticasone furoate.

Induction of Anti-inflammatory Proteins (e.g., IkappaBalpha)

Active glucocorticoids exert a significant portion of their anti-inflammatory effects by inducing the expression of anti-inflammatory proteins. A key example is the upregulation of IkappaBalpha (IκBα), a protein that binds to and inhibits Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.

This induction is dependent on potent GR agonism. The M10 metabolite, which displays low glucocorticoid receptor agonist potency, lacks the ability to effectively initiate this process. medchemexpress.comnih.govmedchemexpress.comchemsrc.com Its minimal interaction with the GR means it does not significantly promote the transcription of anti-inflammatory proteins like IκBα.

Cellular Mechanisms of Anti-inflammatory Action

The following sections detail the cellular-level activities that define a corticosteroid's anti-inflammatory profile. These actions are fundamentally linked to the compound's ability to potently engage the glucocorticoid receptor.

Influence on Inflammatory Cell Migration and Adhesion (e.g., Eosinophils, Neutrophils, Macrophages, Lymphocytes)

A primary mechanism of action for clinically effective corticosteroids is the reduction of migration, adhesion, and activation of inflammatory cells at a site of inflammation. This is achieved by decreasing the expression of adhesion molecules and pro-inflammatory cytokines.

This complex cellular response is a downstream consequence of robust GR activation. As the M10 metabolite possesses minimal glucocorticoid effects, it does not significantly influence the cellular trafficking of eosinophils, neutrophils, macrophages, or lymphocytes. fda.gov Its contribution to the anti-inflammatory effect of fluticasone furoate administration is considered negligible.

Preservation of Epithelial Integrity and Reduction of Epithelial Permeability

Potent glucocorticoids can help preserve the integrity of the epithelial barrier and reduce permeability, which is often compromised during inflammatory processes. This is achieved by modulating the expression of tight junction proteins. As this is a receptor-mediated process, the M10 metabolite, with its minimal functional activity at the glucocorticoid receptor, is not known to contribute to this effect. portico.org

Cellular Accumulation and Efflux Kinetics in Respiratory Tissues

The cellular accumulation and efflux kinetics of the parent compound, fluticasone furoate, are well-documented. It is a highly lipophilic molecule that readily enters cells and has a high degree of tissue retention. In contrast, M10 (GW694301X) is the product of hepatic metabolism via the cytochrome P450 enzyme CYP3A4. nih.govmedchemexpress.comchemsrc.com Its formation is part of the clearance process, and it is subsequently eliminated, primarily in the feces. fda.govnih.gov While fluticasone furoate itself is a substrate for efflux transporters, specific kinetic data for the cellular accumulation and efflux of the M10 metabolite in respiratory tissues are not a focus of research, as it is considered the inactive, cleared form of the drug.

Steroid Hormone Receptor Selectivity

An essential characteristic of modern synthetic corticosteroids is high selectivity for the glucocorticoid receptor over other steroid hormone receptors (e.g., mineralocorticoid, androgen, estrogen receptors) to minimize off-target side effects. The parent compound, fluticasone furoate, has a high binding affinity for the GR. fda.gov

The M10 metabolite is defined by its lack of significant affinity and functional activity at the glucocorticoid receptor. Research confirms it has "low glucocorticoid receptor agonist potency" and "minimal glucocorticoid effects". fda.govmedchemexpress.comresearchgate.net This inherently means it does not have clinically relevant activity at other steroid hormone receptors either and is considered an inactive metabolite.

Comparative Activity of Fluticasone Furoate and its M10 Metabolite

| Compound | Target Receptor | Relative Activity | Reference |

|---|---|---|---|

| Fluticasone Furoate | Glucocorticoid Receptor (GR) | High-affinity agonist | fda.gov |

| M10 (GW694301X) | Glucocorticoid Receptor (GR) | >1,000-fold less active than Fluticasone Furoate; Minimal agonist potency | portico.orgmedchemexpress.com |

Advanced Structural Elucidation and Modeling of Fluticasone Furoate

Crystallographic Analysis

Crystallographic techniques have been instrumental in revealing the three-dimensional architecture of fluticasone (B1203827) furoate, both in its isolated state and when bound to its biological target.

X-ray Crystal Structure Studies of Fluticasone Furoate in Glucocorticoid Receptor Ligand-Binding Domain

X-ray crystallography has provided a detailed snapshot of fluticasone furoate within the ligand-binding domain (LBD) of the glucocorticoid receptor. nih.govacs.org These studies have been crucial in understanding the molecular interactions that underpin its high affinity and potency. When compared with other glucocorticoids like dexamethasone (B1670325) and fluticasone propionate (B1217596), the X-ray crystal structure reveals that the 17α furoate ester of fluticasone furoate more completely occupies a lipophilic pocket on the receptor. nih.govacs.orgnih.gov This enhanced occupancy of the 17α pocket is thought to be a key contributor to its heightened binding affinity for the glucocorticoid receptor. acs.orgnih.gov

Microcrystal Electron Diffraction (MicroED) for Solid-State Structures

The three-dimensional structure of fluticasone furoate in its solid state remained unpublished for a considerable time until the application of Microcrystal Electron Diffraction (MicroED). acs.orgnih.govresearchgate.net This innovative technique is particularly suited for determining the structures of micro- or nanosized crystals, which are often challenging for conventional single-crystal X-ray diffraction. acs.org MicroED was successfully used to determine the 3D structures of fluticasone furoate and its relative, fluticasone propionate, directly from their powdered forms. nih.govdiva-portal.org

These MicroED structures have provided unprecedented insight into the solid-state conformations of these molecules, revealing subtle but significant differences. nih.govacs.org The ability of MicroED to determine the positions of hydrogen atoms with high sensitivity is a notable advantage over X-rays. diva-portal.org The resulting models are of a quality comparable to those obtained from single-crystal X-ray diffraction. diva-portal.org

Computational Structural Biology

Computational methods, particularly Density Functional Theory (DFT), have complemented experimental techniques by providing insights into the dynamic behavior and preferred conformations of fluticasone furoate in different environments.

Density Functional Theory (DFT) Calculations for Preferred Geometries in Solution

Density Functional Theory (DFT) calculations have been employed to predict the preferred geometries of fluticasone furoate in solution. acs.orgnih.govresearchgate.net This computational approach models the effects of a solvent to determine the most stable conformations of the molecule, representing a "transition state" before it binds to the protein. diva-portal.org These calculations have shown that both fluticasone furoate and fluticasone propionate exhibit only minor conformational changes when transitioning from the solid state to a solution environment. nih.govnih.gov For instance, in fluticasone furoate, the furoate ring twists only slightly. nih.govdiva-portal.org This suggests that these molecules are conformationally constrained, maintaining a relatively fixed geometry as they approach their binding site. nih.govdiva-portal.org

Analysis of Conformational Changes and Rotational Barriers during Drug Functioning

The journey of fluticasone furoate from its formulated state to its protein-bound, biologically active state involves significant conformational changes. researchgate.net Three key torsion angles have been identified as being responsible for these major shifts: α (C13–C17–C20–S1), β (C20–S1–C21–F3), and γ (O4–C22–C23–O6). nih.govnih.gov Notably, the β and γ torsion angles in fluticasone furoate undergo changes of nearly 180 degrees from the solid state to the protein-bound conformation. nih.gov

To understand the energy required for these conformational adjustments, potential energy plots were calculated by scanning these torsion angles. nih.govresearchgate.net These calculations revealed the rotational barriers for the most dynamic bonds. acs.orgnih.govescholarship.org For the β torsion angle in fluticasone furoate, there is a small rotational barrier of approximately 2.5 kcal/mol over a wide range of angles, but a much larger barrier of about 8.7 kcal/mol in other ranges. nih.gov In contrast, the α torsion angle in fluticasone furoate is relatively fixed across the solid, solution, and protein-bound states, with an energy change of less than 1 kcal/mol, indicating a high rotational barrier that is energetically unfavorable to overcome. nih.gov

Comparative Structural Analysis with Related Glucocorticoids (e.g., Fluticasone Propionate)

A comparative analysis of the structures of fluticasone furoate and fluticasone propionate across their solid, solution, and protein-bound states has highlighted subtle structural differences that may lead to significant variations in their pharmaceutical properties. acs.orgnih.govresearchgate.net Although they share the same steroid backbone, the key difference lies in the 17α-esterification: a furoate ester in fluticasone furoate and a propionate ester in fluticasone propionate. nih.govnih.gov

In the solid state, a notable difference is observed in the α torsion angle (C13–C17–C20–S1), which is approximately -74.2° in fluticasone furoate and 108.5° in fluticasone propionate, a difference of nearly 180°. nih.gov Furthermore, the lipophilic part of the furoate ring in fluticasone furoate positions itself outward due to an interaction with the 6α-fluorine, while the ethyl group in fluticasone propionate is positioned backward. nih.govnih.gov

Upon binding to the glucocorticoid receptor, the 17α furoate ester of fluticasone furoate fills the lipophilic pocket more effectively than the propionate ester of fluticasone propionate. acs.org The estimated difference in the lipophilic contact surface area is 14 Ų, which contributes to an increase in the buried hydrophobic surface and, consequently, a higher binding affinity for fluticasone furoate. acs.org

Table of Torsion Angle Differences between Fluticasone Furoate and Fluticasone Propionate

| Torsion Angle | Fluticasone Furoate (Solid State) | Fluticasone Propionate (Solid State) | Note |

|---|---|---|---|

| α (C13–C17–C20–S1) | -74.2° | 108.5° | A difference of nearly 180°. nih.gov |

Synthetic Methodologies and Chemical Synthesis Innovations for Fluticasone Furoate

Established Synthetic Routes

The synthesis of fluticasone (B1203827) furoate is a multi-step process that has been refined to ensure high yield and purity. Key to this synthesis is the strategic formation and reaction of specific intermediates.

Conversion from Precursor Carbothioic Acids

A pivotal step in the synthesis of fluticasone furoate involves the creation of a carbothioic acid intermediate. The process typically starts from 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid. chemicalbook.com This starting material is activated, often with carbonyldiimidazole, and then treated with hydrogen sulfide (B99878) gas to produce the corresponding 17β-carbothioic acid. chemicalbook.comgoogle.com This conversion is highly efficient, with reported yields of around 95%. chemicalbook.com

An alternative pathway to a carbothioic acid intermediate involves the hydrolysis of a 17β-[(N,N-dimethylcarbamoyl)thio]carbonyl derivative using a secondary amine like diethylamine. google.com

Role of Furoyl Chloride in Esterification

2-Furoyl chloride is a crucial reagent for introducing the furoate ester group at the 17α-position of the steroid scaffold. wikipedia.org In a common synthetic route, the 17β-carbothioic acid is dissolved in a solvent such as methyl ethyl ketone (MEK) along with a base like tripropylamine (B89841) or triethylamine (B128534). chemicalbook.comgoogle.com Furoyl chloride is then added, leading to the formation of the desired 17α-furoate ester. chemicalbook.comgoogle.com

The reaction conditions, such as temperature, are carefully controlled (e.g., -10°C to 40°C) to manage the reaction rate and minimize side products. google.com This esterification step can sometimes produce a thioanhydride intermediate, which can be subsequently converted to the desired ester. chemicalbook.com

Alkylation with Fluoromethylating Reagents (e.g., Bromofluoromethane)

The final step in many synthetic pathways to fluticasone furoate is the S-alkylation of the 17β-carbothioic acid group with a fluoromethylating agent. Bromofluoromethane (B51070) is a commonly used reagent for this transformation. chemicalbook.comgoogle.com The reaction is typically carried out in a suitable solvent like MEK or acetone (B3395972). chemicalbook.comgoogle.com

The process may involve the in-situ formation of an alkali metal salt of the carbothioic acid, which is then reacted with bromofluoromethane. google.com In some methods, a complex of the fluoromethylating reagent and an organic base is formed prior to its reaction with the steroid intermediate. google.comwipo.int This final alkylation step is critical for completing the synthesis of the fluticasone furoate molecule. chemicalbook.com While effective, the use of bromofluoromethane has raised environmental concerns due to its ozone-depleting potential, prompting research into greener alternatives. google.comamericanpharmaceuticalreview.comrroij.com

Optimization of Synthesis for Purity and Yield

Achieving high purity and yield is paramount in the industrial production of fluticasone furoate. Research has focused on controlling impurities and employing catalytic methods to enhance the efficiency of the synthesis.

Control of Impurity Formation (e.g., Disulfide, Halogenated Alkylate, Methyl Esters, Oxidation Impurities)

A variety of impurities can arise during the synthesis of fluticasone furoate. These can include unreacted starting materials, by-products from side reactions, and degradation products. google.com Specific impurities that have been identified and require control include:

Disulfide Impurities: Oxidative dimerization of sulfur-containing intermediates can lead to the formation of disulfide impurities. google.com One method to prepare such an impurity for use as a reference standard involves reacting the carbothioic acid intermediate with sulfur chloride. patsnap.com

Halogenated Alkylate Impurities: The use of reagents like bromochloromethane (B122714) in alternative synthetic routes can lead to chlorinated impurities that are difficult to remove. google.comamericanpharmaceuticalreview.com

Other Impurities: Various other impurities are monitored, such as those designated as Impurity F and Impurity J in pharmacopeial references. synzeal.compharmaffiliates.com The synthesis of these impurities as reference standards is crucial for their detection and control in the final active pharmaceutical ingredient (API). patsnap.compatsnap.com

Purification techniques such as crystallization and column chromatography are employed to remove these impurities and achieve the high purity required for pharmaceutical use. google.compatsnap.com

Catalytic Approaches (e.g., Reducing Inorganic Salts, DMAP)

Catalysts play a significant role in optimizing the synthesis of fluticasone furoate.

4-Dimethylaminopyridine (B28879) (DMAP): DMAP is frequently used as a catalyst, often in conjunction with a base like triethylamine or tripropylamine, during the esterification step with furoyl chloride. chemicalbook.comgoogle.comgoogle.com It can also be used to form a complex with the fluoromethylating reagent to facilitate the final alkylation step. google.com The use of DMAP can lead to increased reaction rates and higher product selectivity. semanticscholar.orgmdpi.com

Phase Transfer Catalysts: In some procedures, phase transfer catalysts such as tetrabutylammonium (B224687) bromide have been used to facilitate the alkylation with halofluoromethanes. google.com

Sodium Iodide: Sodium iodide can be used to promote halogen exchange reactions, for instance, in converting a chloromethyl ester to a more reactive iodomethyl ester in certain synthetic strategies. google.comgoogle.com

The selection of the appropriate catalyst and reaction conditions is critical for an efficient, high-yielding, and pure synthesis of fluticasone furoate. google.comgoogle.com

Table of Reaction Parameters and Yields

| Step | Reagents | Solvent | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| Carbothioic Acid Formation | Carbonyldiimidazole, H₂S | - | - | 95% | - | chemicalbook.com |

| Furoate Esterification | Furoyl Chloride, Triethylamine | Acetone | -5°C to 5°C | - | 98.2% | google.com |

| Alkylation | Bromofluoromethane, DMAP | MEK | 0°C to 22°C | 99.3% | 97.43% | chemicalbook.com |

| Alkylation | Bromofluoromethane, DMAP | Acetone | 15°C to 25°C | - | 98.3% | google.com |

Table of Compounds

| Compound Name | |

|---|---|

| 2-Furoyl chloride | |

| 4-Dimethylaminopyridine (DMAP) | |

| 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid | |

| 6α,9α-difluoro-17α-[(2-furanylcarbonyl)oxy]-11β-hydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid | |

| Acetone | |

| Bromochloromethane | |

| Bromofluoromethane | |

| Carbonyldiimidazole | |

| Diethylamine | |

| Flumethasone | |

| Fluticasone Furoate | |

| Fluticasone propionate (B1217596) | |

| Hydrogen sulfide | |

| M10 of fluticasone furoate | |

| Methyl ethyl ketone (MEK) | |

| N-methylpiperazine | |

| Sodium hydrosulphide | |

| Sodium iodide | |

| Sulfur chloride | |

| Tetrabutylammonium bromide | |

| Triethylamine |

One-Pot Synthesis Strategies

A widely adopted one-pot process commences with the 17β-carbothioic acid precursor, specifically 6α,9α-difluoro-11β-hydroxy-16α-methyl-17α-[(2-furoyl)oxy]-3-oxoandrosta-1,4-diene-17β-carbothioic acid. This starting material is subjected to a sequence of reactions within a single vessel to yield the final fluticasone furoate product. A typical procedure involves dissolving the carbothioic acid and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent such as methyl ethyl ketone (MEK). researchgate.net An organic base, for instance, tripropylamine (TPA), is added at a reduced temperature, typically between -8°C and -5°C. researchgate.net

This methodology effectively circumvents the need to isolate the carbothioic acid S-furoate intermediate, which can be unstable and difficult to purify, thus enhancing the quality of the final active pharmaceutical ingredient. numberanalytics.com

Advanced Reagents and Reaction Conditions

The refinement of fluticasone furoate synthesis extends to the use of advanced reagents and the precise control of reaction conditions. These factors are critical for maximizing reaction efficiency, controlling impurity profiles, and ensuring the process is both scalable and environmentally responsible.

Impact of Solvents and Temperature on Reaction Efficiency

The efficiency, yield, and purity of fluticasone furoate synthesis are highly dependent on the choice of solvents and the precise control of reaction temperatures. Different steps in the synthesis often require distinct conditions to optimize outcomes and minimize the formation of impurities.

In one-pot synthesis strategies, a variety of solvents are employed, including ketones like acetone and methyl ethyl ketone (MEK), amides such as N,N-dimethylformamide (DMF), and esters like ethyl acetate. numberanalytics.comgoogle.com The choice of solvent can influence the solubility of reagents and intermediates, reaction rates, and the final purity of the product. For instance, after the main reaction sequence, a solvent like methyl isobutyl ketone (MIBK) may be used for the work-up and extraction phase. chemicalbook.com Purification of the final product often involves recrystallization from specific solvents; for example, stirring the crude product in methyl ethyl ketone at 50-55°C followed by cooling can significantly improve purity to over 99%. google.com

Temperature control is equally critical throughout the synthesis. The initial formation of the furoyl thioanhydride intermediate is typically conducted at low temperatures, ranging from -10°C to 5°C, to control the reaction rate and prevent side reactions. researchgate.netgoogle.com The subsequent monofluoromethylation step is often initiated at a low temperature (e.g., 0°C) before the mixture is warmed to a higher temperature, such as 15°C to 25°C, for the duration of the reaction. chemicalbook.comnumberanalytics.com This temperature ramping strategy ensures a controlled reaction and complete conversion. The careful orchestration of solvent selection and temperature profiles is essential for achieving high-purity fluticasone furoate in a reproducible and scalable manner.

Table of Reaction Conditions and Outcomes

| Step | Reagents | Solvent(s) | Temperature | Outcome |

| One-Pot Synthesis | 17β-carbothioic acid, Furoyl Chloride, DMAP, TPA, N-methylpiperazine, Bromofluoromethane | Methyl Ethyl Ketone (MEK), MIBK (work-up) | -8°C to 0°C, then 20-22°C | 99% yield, 97% purity researchgate.netchemicalbook.com |

| One-Pot Synthesis | Compound III (thioanhydride), Bromofluoromethane, DMAP | DMF, Methanol (B129727) | 10°C to 25°C | 98.7% purity numberanalytics.com |

| Purification | Crude Fluticasone Furoate | Methyl Ethyl Ketone (MEK) | 50-55°C, then cool to 25-30°C | >99% purity google.com |

Analytical Chemistry Methodologies for Fluticasone Furoate Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of fluticasone (B1203827) furoate, often in the presence of other active pharmaceutical ingredients or metabolites. Its high resolving power makes it ideal for complex mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used method for the simultaneous estimation of fluticasone furoate and other compounds, such as vilanterol (B1248922) trifenatate, in pharmaceutical formulations and biological fluids. epa.govnih.gov These methods are valued for their accuracy, precision, and stability-indicating capabilities. epa.gov

Researchers have developed various HPLC methods, optimizing parameters to achieve efficient separation and quantification. A common approach involves using a reversed-phase C18 column. epa.goveurasianjournals.comresearchgate.net The mobile phase composition is a critical factor, with mixtures of organic solvents like methanol (B129727) and acetonitrile, often combined with a buffer solution such as sodium perchlorate (B79767) or ammonium (B1175870) acetate, being frequently employed. epa.goveurasianjournals.comresearchgate.net Detection is typically performed at a wavelength where both fluticasone furoate and any co-analytes exhibit significant absorbance, with 235 nm, 260 nm, and 280 nm being reported in various studies. nih.goviajps.comijmca.com

Method validation according to International Council for Harmonisation (ICH) guidelines confirms the reliability of these HPLC-UV methods, demonstrating linearity over specific concentration ranges, high accuracy, and precision. eurasianjournals.comresearchgate.net For instance, one method showed linearity for fluticasone furoate in a concentration range of 16-24 µg/ml, with a limit of detection (LOD) of 0.02 µg/ml and a limit of quantification (LOQ) of 0.07 µg/ml. eurasianjournals.com Another study in rabbit plasma demonstrated a linearity range of 4-200 ng/mL. nih.gov

Table 1: Examples of HPLC-UV Method Parameters for Fluticasone Furoate Analysis

| Parameter | Study 1 epa.gov | Study 2 nih.govresearchgate.net | Study 3 eurasianjournals.com | Study 4 researchgate.net |

| Stationary Phase | C18 Column | Spherisorb S5 ODS2 | Agilent Poroshell EC-120 C18 | Water BEH X Bridge C18 |

| Mobile Phase | Methanol: Acetonitrile: 1% Sodium Perchlorate (50:40:10 v/v/v) | Acetonitrile: 0.01% Glacial Acetic Acid in water (70:30 v/v) | 0.1% Perchloric acid: Acetonitrile (35:65) | Methanol: ACN: Phosphate buffer pH 7 (60:20:20% v/v) |

| Flow Rate | 1 mL/min | Not Specified | Optimized | 1 mL/min |

| Detection (λmax) | Not Specified | 235 nm | Optimized | 280 nm |

| Linearity Range | Not Specified | 4-200 ng/mL | 16-24 µg/ml | 5-25 µg/mL |

| Internal Standard | Not Applicable | Beclomethasone nih.gov | Not Applicable | Not Applicable |

For applications requiring higher sensitivity and selectivity, such as quantifying low concentrations in biological matrices, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. bjmu.edu.cn This technique combines the superior separation efficiency of UPLC, which uses columns with sub-2 µm particles, with the highly sensitive and specific detection capabilities of a mass spectrometer. dshs-koeln.dewaters.com

UPLC-MS/MS methods have been successfully developed and validated for the simultaneous determination of fluticasone propionate (B1217596), a related corticosteroid, and salmeterol (B1361061) in human plasma, demonstrating the technique's suitability for similar compounds like fluticasone furoate. bjmu.edu.cn These methods often employ a C18 column and a gradient mobile phase, typically consisting of methanol and a weak base like ammonium hydroxide (B78521) in water. bjmu.edu.cnwaters.com Detection is achieved using multiple reaction monitoring (MRM) in positive ion electrospray mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. bjmu.edu.cn For fluticasone propionate, the transition m/z 501.4 > 313.2 has been used. bjmu.edu.cn

The sensitivity of UPLC-MS/MS is a significant advantage, with methods capable of achieving lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range, making it ideal for pharmacokinetic studies where circulating drug levels are very low. bjmu.edu.cn For instance, a validated method for fluticasone propionate had an assay range of 2.50–500 pg/mL in human plasma. bjmu.edu.cn The primary metabolite of fluticasone furoate, M10 (GW694301X), is formed through the hydrolysis of the S-fluoromethyl carbothioate group. fda.govnih.govresearchgate.net While many methods focus on the parent drug, UPLC-MS/MS is well-suited for the simultaneous quantification of such metabolites.

Table 2: UPLC-MS/MS Method Parameters for Analysis of Fluticasone Analogs

| Parameter | Study 1 (Fluticasone Propionate) bjmu.edu.cn | Study 2 (Fluticasone Propionate) waters.com |

| Instrument | UPLC-MS/MS | ACQUITY UPLC M-Class System with Xevo TQ-S MS |

| Stationary Phase | Waters ACQUITY UPLC BEH C18 (1.7 μm, 50 mm × 2.1 mm) | ACQUITY UPLC C18 BEH Column |

| Mobile Phase | Gradient of Methanol and 0.1% NH4OH in water | Gradient of Methanol and 0.1% Ammonium Hydroxide |

| Flow Rate | 0.5 mL/min | Not Specified |

| Detection Mode | ESI Positive, MRM | ESI Positive, MRM |

| MRM Transition | m/z 501.4 > 313.2 | Not Specified |

| Linearity Range | 2.50–500 pg/mL | Not Specified |

| Internal Standard | Fluticasone propionate-d5 | Budesonide (B1683875) |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, alternative chromatographic method for the simultaneous determination of fluticasone propionate and salmeterol xinafoate in dry powder inhalers. nih.gov This technique is performed on pre-coated silica (B1680970) gel HPTLC plates. nih.gov After applying the sample, the plate is developed in a chamber containing a suitable mobile phase. The separated components are then quantified by densitometric scanning. This method provides a reliable and cost-effective option for quality control analysis of pharmaceutical dosage forms. nih.gov

Spectroscopic Techniques

Spectroscopic methods are also employed for the analysis of fluticasone furoate, offering rapid and straightforward quantification, particularly in bulk drug and simple formulations.

UV-Visible spectrophotometry is a simple and cost-effective technique for the quantitative analysis of fluticasone furoate. The method is based on the principle that the drug absorbs UV radiation at a specific wavelength. In a study for the simultaneous estimation of vilanterol (VTL) and fluticasone furoate (FFE), the absorbance maxima (λmax) were found to be 231 nm for VTL and 260 nm for FFE in a mixture of methanol and ethanol. scispace.com

These methods, including simultaneous equation and first-order derivative techniques, are validated according to ICH guidelines. scispace.com They demonstrate good linearity, with one study showing a range of 10-60 µg/ml for fluticasone furoate, and are proven to be rapid, specific, and accurate for routine analysis in pure and combined dosage forms. scispace.com

Table 3: UV-Visible Spectrophotometry Parameters for Fluticasone Furoate

| Parameter | Study Findings scispace.com |

| Solvent | Methanol:Ethanol (1:1 v/v) |

| Absorbance Maxima (λmax) | 260 nm |

| Linearity Range | 10-60 µg/ml |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) | 0.05 µg/ml |

| Limit of Quantification (LOQ) | 0.2 µg/ml |

Spectrofluorimetry provides a highly sensitive alternative for the quantification of fluticasone furoate. This method measures the fluorescence intensity of the molecule at a specific emission wavelength after excitation at another wavelength. For the simultaneous estimation of fluticasone furoate and vilanterol in rabbit plasma, a spectrofluorimetric method was developed with an absorption/emission wavelength (λabs/em) of 286/352 nm for fluticasone furoate. nih.govresearchgate.net

The method demonstrated excellent linearity in the concentration range of 10-200 ng/mL and was successfully applied to a pharmacokinetic study. nih.govresearchgate.net In some cases, fluorescence intensity can be enhanced by using micellar systems, such as β-cyclodextrin, which can lead to even lower limits of detection. bohrium.comnih.gov The validation of these methods confirms their suitability for sensitive quantification in biological samples. nih.gov

Table 4: Spectrofluorimetry Parameters for Fluticasone Furoate

| Parameter | Study Findings nih.govresearchgate.net |

| Matrix | Rabbit Plasma |

| Excitation Wavelength (λex) | 286 nm |

| Emission Wavelength (λem) | 352 nm |

| Linearity Range | 10-200 ng/mL |

| Sample Preparation | Protein precipitation with acetonitrile |

Electrochemical Methods

Electrochemical methods represent a promising frontier for the analysis of fluticasone compounds. While high-performance liquid chromatography (HPLC) and mass spectrometry are more common, electrochemical techniques offer advantages such as high sensitivity, low cost, and simplicity of operation. mdpi.com

Research into the electrochemical properties of glucocorticoids has led to the development of novel sensors. For instance, an electrochemical immunosensor was fabricated for the multi-residue detection of eight types of glucocorticoids, including the related compound fluticasone propionate. mdpi.com This method is based on an indirect competitive immunoassay. The sensor uses gold nanoparticles (nano-Au) to enhance the electrochemical signal. mdpi.com The operational principle involves the competition between the fluticasone propionate antigen, immobilized on the electrode, and any glucocorticoids present in the sample for binding to a glucocorticoid receptor. mdpi.com The electrochemical properties of the modified immunosensors are typically characterized using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). mdpi.com Differential pulse voltammetry (DPV) is often used for the quantitative measurement. mdpi.com

Studies have explored factors like glucocorticoid receptor concentration and incubation time to optimize sensor performance. mdpi.com Such immunosensors have demonstrated attractive analytical capabilities, including wide linear ranges (e.g., 0.1 to 1500 ng⋅mL⁻¹) and low detection limits (e.g., 0.057 to 0.357 ng⋅mL⁻¹), for various glucocorticoids. mdpi.com Other research has also noted the use of ion-selective electrodes for determining related compounds in pharmaceutical and biological samples. ekb.egroyalsocietypublishing.org These methods highlight the potential for developing dedicated electrochemical sensors for the specific and sensitive analysis of fluticasone furoate.

Method Validation and Application in Research

Method validation is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. For fluticasone furoate, validation is typically performed according to the International Council on Harmonisation (ICH) guidelines. researchgate.netiajps.comijmca.com This involves demonstrating the method's specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. iajps.comijmca.comeurasianjournals.com

The quantification of fluticasone furoate in biological matrices like human plasma is essential for pharmacokinetic studies. Due to the low concentrations present after therapeutic administration, highly sensitive and selective assays are required. sciex.com Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose. sciex.comijrar.orgsciex.comshimadzu.com

Researchers have developed methods capable of reaching a lower limit of quantitation (LLOQ) at the picogram per milliliter (pg/mL) or even femtogram per milliliter (fg/mL) level. sciex.comsciex.comshimadzu.com Sample preparation typically involves solid-phase extraction (SPE) to isolate the analyte from complex plasma components. ijrar.orgsciex.comresearchgate.net The use of an isotopically labeled internal standard, such as ¹³C₃-Fluticasone Propionate or Fluticasone Propionate-d₅, is common to ensure accuracy and precision. ijrar.orgshimadzu.com

These validated methods demonstrate excellent linearity over a specified concentration range and have been successfully applied to measure fluticasone furoate concentrations in clinical and research settings. sciex.comijrar.org For instance, one method achieved an LLOQ of 1 pg/mL for fluticasone furoate in human plasma, with a linear range from 1 to 1000 pg/mL. sciex.com Another highly sensitive method reported an LLOQ of 200 fg/mL (0.200 pg/mL) using a 500 µL plasma sample. sciex.com

Table 1: Examples of LC-MS/MS Methods for Fluticasone Quantitation in Plasma

| Analyte | LLOQ | Linear Range | Matrix | Internal Standard | Reference |

| Fluticasone Furoate | 1 pg/mL | 1 - 1000 pg/mL | Human Plasma | Not Specified | sciex.com |

| Fluticasone Propionate | 0.200 pg/mL | 0.200 - 120 pg/mL | Human K2EDTA Plasma | Fluticasone Propionate-D₃ | sciex.com |

| Fluticasone Propionate | 1 pg/mL | 1.009 - 200.45 pg/mL | Human Plasma | ¹³C₃-FP | ijrar.org |

| Fluticasone Propionate | 10 pg/mL | 10 - 1000 pg/mL | Human Plasma | ¹³C₃-labeled internal standard | researchgate.net |

| Fluticasone Propionate | 0.2 pg/mL | Not Specified | Human Plasma | Fluticasone Propionate-D5 | shimadzu.com |

Stability-indicating analytical methods are crucial for assessing the chemical stability of a drug substance and identifying its degradation products. For fluticasone furoate, these methods are typically based on reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (RP-UPLC). researchgate.netiajps.comepa.govresearchgate.net

These methods are validated through forced degradation studies, where the drug is exposed to a variety of stress conditions as mandated by ICH guidelines. iajps.com Common stress conditions include:

Acid Hydrolysis (e.g., 2N HCl at 60°C). iajps.com

Base Hydrolysis (e.g., 2N NaOH at 60°C). iajps.com

Oxidation (e.g., 20% hydrogen peroxide at 60°C). iajps.com

Thermal Degradation (e.g., 105°C for 6 hours). iajps.com

Photolytic Degradation (e.g., exposure to UV light). iajps.comresearchgate.netrsc.org

A stability-indicating method must be able to resolve the intact fluticasone furoate peak from all potential degradation products and any other components in the formulation, such as preservatives. researchgate.netresearchgate.net For example, a UPLC method was developed to separate fluticasone furoate from benzalkonium chloride, a common preservative, and their respective degradation products within a short run time. researchgate.netresearchgate.net Studies have shown that fluticasone furoate is susceptible to degradation under light, leading to the formation of several photoproducts, some involving rearrangement of the steroid ring. researchgate.netrsc.org In contrast, it has been found to be stable in human lung tissue suspensions for up to 24 hours at 37°C. nih.gov

Table 2: Summary of Stability-Indicating Assay Methods for Fluticasone Furoate

| Method | Column | Mobile Phase | Stress Conditions Applied | Key Finding | Reference |

| RP-UPLC | BEH C18, 1.7 µm (50x2.1 mm) | 0.05 M KH₂PO₄ buffer : Acetonitrile (45:55 v/v) | Acid, base, peroxide, thermal, photolytic | Method separated fluticasone furoate and benzalkonium chloride from degradation products. | researchgate.netresearchgate.net |

| RP-HPLC | C18 Column | Methanol : Acetonitrile : 1% Sodium Perchlorate (50:40:10 v/v/v) | Not specified in abstract, but described as stability-indicating. | Method was simple, rapid, and accurate for simultaneous determination with vilanterol. | epa.gov |

| RP-UPLC | BEH C18, 1.8 µm (100x2.1 mm) | 0.01N Na₂HPO₄ Buffer (pH 4.0) : Acetonitrile (50:50) | Acid, base, peroxide, UV, thermal, humidity | Method was rapid, specific, and sensitive for simultaneous estimation with vilanterol. | iajps.com |

| Photodegradation Study | Not specified | Not specified | Exposure to light | Elucidated the structures of three degradation products resulting from light exposure. | researchgate.netrsc.org |

System suitability testing (SST) is an integral part of chromatographic analysis, performed to ensure the analytical system is operating correctly and can deliver reliable results. Key SST parameters are evaluated before and during sample analysis. iajps.comscispace.com

Theoretical Plates (N): This parameter measures the efficiency of the chromatographic column. A higher number of theoretical plates indicates better separation efficiency. For fluticasone furoate analysis, methods often specify a minimum of 2000 theoretical plates. ijmca.comscispace.com

Tailing Factor (T): Also known as the asymmetry factor, this measures the symmetry of a chromatographic peak. A tailing factor of 1 indicates a perfectly symmetrical peak. The acceptable limit is typically not more than 1.5 or 2.0. ijmca.comscispace.com

Resolution (Rs): This parameter indicates the degree of separation between two adjacent peaks. A resolution value of >1.5 or >2.0 generally signifies baseline separation, which is crucial for accurate quantification, especially in stability-indicating methods. ijmca.com

These parameters are monitored by making replicate injections of a standard solution before running the analytical samples. iajps.com The results must fall within predefined limits to confirm the validity of the analytical run.

Table 3: System Suitability Parameters from Validated HPLC/UPLC Methods for Fluticasone Furoate

| Method | Analyte(s) | Theoretical Plates (N) | Tailing Factor (T) | Resolution (Rs) | Reference |

| RP-HPLC | Fluticasone Furoate & Vilanterol | FF: 5775 | FF: 1.12 | 10.18 | ijmca.com |

| RP-UPLC | Fluticasone Furoate & Vilanterol | Not specified | Within limits | Not specified | iajps.com |

| RP-HPLC | Fluticasone Furoate & Azelastine HCl | Not specified | Within limits | Not specified | ajpamc.com |

| RP-HPLC | Fluticasone Propionate & Salmeterol Xinafoate | >2000 | <2.0 | >2.0 | akjournals.com |

Preclinical Pharmacological Investigations of Fluticasone Furoate

In Vitro Models for Glucocorticoid Activity

In vitro studies have been instrumental in elucidating the molecular mechanisms of action of fluticasone (B1203827) furoate and comparing its potency to other corticosteroids.

Reporter Gene Assays for GR-Dependent Pathways

Reporter gene assays are a key tool for quantifying the activity of compounds that modulate transcription factors like the glucocorticoid receptor. nih.gov These assays typically use a reporter gene, such as luciferase or alkaline phosphatase, linked to a promoter that is responsive to the activation of the GR. nih.govphysiology.org

Fluticasone furoate has demonstrated potent activity in activating GR-dependent pathways. physiology.orgnih.gov In reporter gene assays using human lung epithelial A549 cells, FF was shown to cause rapid translocation of the GR into the nucleus. portico.org It has been shown to be a very potent activator of the glucocorticoid response element (GRE) pathway, which is crucial for the transcription of numerous anti-inflammatory genes. physiology.orgphysiology.orglungdiseasesjournal.com

One of the key anti-inflammatory mechanisms of glucocorticoids is the repression of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB). patsnap.comresearchgate.net Fluticasone furoate has been shown to be a highly potent inhibitor of the NF-κB pathway. physiology.orgnih.gov

The potency of fluticasone furoate in these GR-dependent pathways has been compared to other clinically used glucocorticoids. In assays measuring the transrepression of the NF-κB pathway and the transactivation of a GRE-driven reporter, FF consistently demonstrated high potency. physiology.orgphysiology.org

| Assay System | Fluticasone Furoate (pEC50 ± SD) | Fluticasone Propionate (B1217596) (pEC50 ± SD) | Mometasone (B142194) Furoate (pEC50 ± SD) | Budesonide (B1683875) (pEC50 ± SD) | Ciclesonide-Active Principle (pEC50 ± SD) |

| NF-κB Reporter Assay | 10.53 ± 0.27 | 10.36 ± 0.34 | 10.59 ± 0.16 | 9.64 ± 0.18 | 9.53 ± 0.35 |

| GRE Reporter Assay | Potent activator | - | - | - | - |

pEC50 represents the negative logarithm of the molar concentration producing 50% of the maximum possible effect. Data sourced from Salter et al. (2007).

Inhibition of Pro-inflammatory Mediator Release from Cell Lines (e.g., LPS-Induced TNF-alpha Release from PBMCs)

The anti-inflammatory activity of fluticasone furoate has been further assessed by its ability to inhibit the release of pro-inflammatory mediators from various cell types. A standard model for this is the use of bacterial lipopolysaccharide (LPS) to stimulate the release of cytokines like tumor necrosis factor-alpha (TNF-α) from peripheral blood mononuclear cells (PBMCs). physiology.orgnih.gov TNF-α is a key cytokine in the inflammatory cascade. physiology.org

In these assays, fluticasone furoate has proven to be a potent inhibitor of LPS-induced TNF-α release from human PBMCs. physiology.orgphysiology.orgcaymanchem.com Its high potency in this system is consistent with its strong activity observed in reporter gene assays, further confirming its significant anti-inflammatory potential at the cellular level. physiology.orgphysiology.org When compared with other glucocorticoids, FF was the most potent inhibitor of TNF release. physiology.orgphysiology.org

| Assay System | Fluticasone Furoate (pEC50 ± SD) | Fluticasone Propionate (pEC50 ± SD) | Mometasone Furoate (pEC50 ± SD) | Budesonide (pEC50 ± SD) | Ciclesonide-Active Principle (pEC50 ± SD) |

| LPS-induced TNF-α release from PBMCs | 9.93 ± 0.12 | 9.24 ± 0.24 | 9.77 ± 0.13 | 8.87 ± 0.04 | 8.79 ± 0.14 |

pEC50 represents the negative logarithm of the molar concentration producing 50% of the maximum possible effect. Data sourced from Salter et al. (2007).

Studies in Isolated Human Bronchial Epithelial Cells

The respiratory epithelium is a primary target for inhaled corticosteroids. Studies using isolated human bronchial epithelial cells have provided valuable insights into the effects of fluticasone furoate on this critical cell type. nih.govresearchgate.net

In these cells, fluticasone furoate has demonstrated a greater cellular accumulation and a slower rate of efflux compared to other glucocorticoids, suggesting a longer retention time in respiratory tissues. physiology.orgnih.govnih.gov This property may contribute to its extended duration of action. nih.gov Furthermore, FF has been shown to be highly potent in protecting the integrity of the epithelial barrier and reducing its permeability in response to damage. nih.govresearchgate.net

Fluticasone furoate has also been shown to inhibit the production of pro-inflammatory cytokines, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-6 (IL-6), and interleukin-8 (IL-8), from these cells. karger.com For instance, in primary nasal mucosa epithelial cells stimulated with fetal bovine serum, FF significantly decreased the secretion of GM-CSF, IL-6, and IL-8 in a dose-dependent manner. karger.com The IC25 values (the concentration causing 25% inhibition) were 12.6 pM for GM-CSF, 65.8 pM for IL-6, and 8.6 pM for IL-8. karger.com

In Vivo Animal Models of Inflammatory Disease

To complement in vitro findings, the anti-inflammatory activity of fluticasone furoate has been evaluated in established animal models of inflammatory diseases.

Brown Norway Rat Ovalbumin-Induced Lung Eosinophilia Model

This model is a well-established tool for studying allergic airway inflammation, a key feature of asthma. physiology.orgphysiology.org In this model, sensitization and subsequent challenge with ovalbumin lead to a significant influx of eosinophils into the lungs. physiology.orgresearchgate.net

Intratracheal administration of fluticasone furoate has been shown to be highly effective in inhibiting this ovalbumin-induced lung eosinophilia. physiology.orgnih.gov In one study, a dose of 30 μg of FF resulted in an almost complete inhibition of eosinophil influx, an effect that was significantly greater than that observed with the same dose of fluticasone propionate. physiology.orgnih.govphysiology.org This potent in vivo anti-inflammatory activity aligns with the high potency observed in in vitro assays. physiology.org

Oxazolone-Induced Ear Skin Delayed Type Hypersensitivity Model

The delayed-type hypersensitivity (DTH) reaction is a model of T-cell mediated inflammation, relevant to various inflammatory skin conditions. nih.govnih.gov In this model, sensitization and subsequent challenge with oxazolone (B7731731) on the ear skin of mice or other animals induces a measurable inflammatory response, including swelling and cellular infiltration. fda.govinotiv.com

Fluticasone furoate has demonstrated the ability to inhibit the inflammatory response in this model. fda.gov This indicates that its anti-inflammatory effects are not limited to the airways but extend to other tissues, highlighting its broad potential as an anti-inflammatory agent.

Assessment of Anti-inflammatory Potency and Duration of Action in Preclinical Settings

Fluticasone furoate is a synthetic corticosteroid engineered for high affinity to the glucocorticoid receptor (GR), which mediates its anti-inflammatory effects. patsnap.comportico.org Preclinical investigations, utilizing both in vitro and in vivo models, have been crucial in characterizing its pharmacological profile, demonstrating its potent and sustained anti-inflammatory activity. portico.orgphysiology.org These studies have consistently shown that fluticasone furoate possesses enhanced potency and a longer duration of action compared to other clinically used corticosteroids, including fluticasone propionate. physiology.orgresearchgate.net

In Vitro Anti-inflammatory Potency

The anti-inflammatory effects of fluticasone furoate are primarily mediated through its interaction with intracellular glucocorticoid receptors. nih.gov Upon binding, the activated receptor complex modulates the transcription of genes involved in inflammatory pathways. patsnap.com Key mechanisms include the suppression of pro-inflammatory cytokines and the inhibition of inflammatory cell migration. patsnap.com

In vitro studies have established the high binding affinity and potent cellular activity of fluticasone furoate.

Receptor Binding Affinity : Fluticasone furoate exhibits a remarkably high affinity for the human glucocorticoid receptor. nih.gov Its relative receptor affinity (RRA) has been reported to be 2989 ± 135, with dexamethasone (B1670325) as the reference (RRA = 100). nih.govphysiology.org This affinity is greater than that of other corticosteroids such as mometasone furoate (RRA 2244), fluticasone propionate (RRA 1775), and budesonide (RRA 855). nih.govphysiology.org This enhanced affinity is attributed to the unique furoate ester at the 17α position, which more completely occupies a specific pocket in the glucocorticoid receptor compared to the propionate ester of fluticasone propionate. nih.govnih.gov

Inhibition of Inflammatory Pathways : Fluticasone furoate has demonstrated very potent activity in suppressing key inflammatory pathways. physiology.org In assays measuring the inhibition of the nuclear factor-κB (NF-κB) pathway, a critical regulator of inflammatory cytokine synthesis, fluticasone furoate was the most potent of all glucocorticoids tested. physiology.orgphysiology.org It also potently inhibits the release of tumor necrosis factor-α (TNF-α), a key inflammatory cytokine. physiology.orgphysiology.org

Cytokine Secretion Inhibition : In a study using human nasal epithelial cells, fluticasone furoate significantly inhibited the secretion of several pro-inflammatory cytokines, including granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-6 (IL-6), and interleukin-8 (IL-8). karger.com

The table below summarizes the in vitro potency of fluticasone furoate in comparison to other corticosteroids in inhibiting TNF-α-induced NF-κB activation in A549 human lung epithelial cells.

Table 1: In Vitro Anti-inflammatory Potency of Various Glucocorticoids

| Compound | IC₅₀ (pM) for NF-κB Inhibition |

|---|---|

| Fluticasone Furoate | 25 |

| Fluticasone Propionate | 33 |

| Mometasone Furoate | 40 |

| Budesonide | 185 |

Data sourced from preclinical studies. portico.org

Preclinical In Vivo Potency and Duration of Action

The potent in vitro activity of fluticasone furoate translates to significant anti-inflammatory effects in animal models of respiratory inflammation.

Eosinophil Influx Inhibition : In a Brown Norway rat model of ovalbumin-induced lung eosinophilia, a standard model for allergic inflammation, fluticasone furoate demonstrated potent suppression of inflammation. physiology.org A single 30 μg dose resulted in almost total inhibition of eosinophil influx into the lungs, an effect significantly greater than that observed with the same dose of fluticasone propionate. physiology.orgphysiology.org

Duration of Action : A key characteristic of fluticasone furoate is its prolonged duration of action. physiology.orgresearchgate.net This is attributed to its high receptor affinity and greater retention in respiratory tissues. physiology.orgnih.gov In the rat model of allergic lung inflammation, fluticasone furoate continued to suppress eosinophilia by 78 ± 9% at 14 hours post-dosing, demonstrating a long anti-inflammatory effect. physiology.orgphysiology.org Studies have also shown that the anti-inflammatory effect of fluticasone furoate, measured by a reduction in fractional exhaled nitric oxide (FeNO), remained suppressed for 18 days after treatment cessation. researchgate.net Its high lipophilicity and slow dissociation from the glucocorticoid receptor contribute to its long lung retention time and sustained action. patsnap.comlungdiseasesjournal.com

The table below presents data from an in vivo study comparing the effect of fluticasone furoate and fluticasone propionate on allergen-induced lung eosinophilia in rats.

Table 2: Effect of Fluticasone Furoate vs. Fluticasone Propionate on Allergen-Induced Lung Eosinophilia in Rats

| Treatment (30 µg) | Inhibition of Eosinophil Influx (%) |

|---|---|

| Fluticasone Furoate | ~95% |

Data represents approximate values from graphical representations in preclinical studies. physiology.orgphysiology.org

Pharmacokinetics and Metabolism of Fluticasone Furoate in Preclinical Contexts

Metabolic Pathways and Enzyme Interactions

The metabolism of fluticasone (B1203827) furoate is a critical determinant of its systemic exposure and potential for side effects. Preclinical studies have elucidated the primary enzymatic pathways involved in its biotransformation and the resulting metabolites.

Cytochrome P450 3A4 (CYP3A4) Mediated Metabolism

The primary route of metabolism for fluticasone furoate is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This has been demonstrated in various preclinical models. Fluticasone furoate is cleared from systemic circulation principally through hepatic metabolism via CYP3A4, which transforms the parent compound into metabolites with significantly reduced corticosteroid activity. The interaction with CYP3A4 is a key factor in the drug's low systemic bioavailability after oral administration, as it undergoes extensive first-pass metabolism in the liver.

Formation of Major Inactive Metabolites (e.g., 17β-Carboxylic Acid GW694301X/M10, C6 Hydroxylation)

The metabolic process of fluticasone furoate leads to the formation of several metabolites, with the most significant being the inactive 17β-carboxylic acid derivative, known as GW694301X or M10. This major metabolite is formed through the hydrolysis of the S-fluoromethyl carbothioate group of the parent molecule. The formation of GW694301X represents the predominant metabolic pathway for fluticasone furoate. nih.govnih.gov

Another metabolic pathway that has been identified is oxidative defluorination, which results in hydroxylation at the C6 position of the steroid nucleus. nih.gov While this is a recognized pathway, the formation of the GW694301X metabolite is the principal route of metabolic clearance. nih.govnih.gov Both the GW694301X and the C6 hydroxylated metabolites exhibit markedly reduced glucocorticoid receptor binding affinity and are considered pharmacologically inactive.

Absence of Furoate Group Cleavage

Preclinical and human studies have consistently shown that there is no in vivo evidence of the cleavage of the furoate moiety from the fluticasone furoate molecule. nih.gov This is a significant characteristic, as it means that the metabolism of fluticasone furoate does not result in the formation of fluticasone. This stability of the furoate ester linkage contributes to the distinct pharmacokinetic profile of fluticasone furoate.

Tissue Distribution and Retention Mechanisms

The local efficacy and systemic safety of inhaled corticosteroids like fluticasone furoate are heavily influenced by their distribution and retention in respiratory tissues.

Cellular Accumulation and Efflux in Respiratory Tissues

In vitro studies using human lung epithelial cells have demonstrated that fluticasone furoate exhibits greater cellular accumulation and a slower rate of efflux compared to other clinically used inhaled corticosteroids. physiology.orgnih.gov This high level of retention within respiratory tissues is thought to contribute to its prolonged duration of anti-inflammatory action at the target site. physiology.orgnih.gov The enhanced tissue retention may be attributed to its physicochemical properties, which favor its partitioning into and slow release from the lung tissue. physiology.org

| Compound | Cellular Association (Relative to other glucocorticoids) | Rate of Efflux |

|---|---|---|

| Fluticasone Furoate | Greater association with the cell monolayer | Slowest rate of efflux |

Protein Binding Characteristics in Preclinical Plasma

Fluticasone furoate is extensively bound to plasma proteins in various preclinical species. This high degree of protein binding limits the amount of free, pharmacologically active drug in systemic circulation, thereby potentially reducing the risk of systemic side effects. The binding is primarily to albumin. In human plasma, the protein binding of fluticasone furoate is reported to be high, at 99.6%.

| Species | Plasma Protein Binding (%) |

|---|---|

| Human | 99.6% |

Elimination Pathways in Preclinical Models

In preclinical studies involving animal models such as rats and dogs, the elimination of fluticasone furoate is extensive and occurs primarily through metabolic processes followed by excretion. The primary route of elimination for fluticasone furoate and its metabolites is through the biliary system, leading to subsequent removal via the feces fda.gov. The metabolic pathway is consistent across species, with the major transformation being the hydrolysis of the S-fluoromethyl carbothioate group to form the inactive 17β-carboxylic acid metabolite, known as M10 or GW694301X fda.govnih.gov. This extensive metabolism ensures that very little of the parent compound is excreted unchanged nih.gov.

Predominant Fecal Elimination

The primary pathway for the excretion of fluticasone furoate and its metabolites in preclinical models is through the feces fda.gov. This is a consequence of the principal elimination via bile fda.gov. While specific quantitative mass balance studies in preclinical species are not detailed in publicly available literature, human studies provide a clear quantitative picture that aligns with the qualitative preclinical findings. In human mass balance studies following both oral and intravenous administration of radiolabeled fluticasone furoate, the vast majority of the dose was recovered in the feces. This fecal recovery accounted for at least 90% of the administered radioactive dose, confirming it as the main route of excretion nih.gov. The material excreted in the feces consists almost entirely of metabolites, with the M10 metabolite being a major component, and only trace amounts of the unchanged fluticasone furoate nih.gov.

Table 1: Recovery of Radiolabeled Fluticasone Furoate in Humans Data from human studies illustrating the primary fecal elimination pathway, which is supported by qualitative preclinical findings in rats and dogs.

| Administration Route | Mean Recovery in Feces (%) | Mean Recovery in Urine (%) | Total Mean Recovery (%) | Time to Recovery (hours) |

| Intravenous | ~92% | ~2% | ~94% | 216 |

| Oral | ~102% | ~1% | ~103% | 168 |

Source: Adapted from human metabolism and disposition studies nih.gov.

Minimal Urinary Excretion

Consistent with the primary elimination occurring via the hepatobiliary route, urinary excretion represents a very minor pathway for fluticasone furoate and its metabolites. In human studies, which reflect the elimination patterns observed in preclinical models, renal clearance is insignificant nih.gov. Following both intravenous and oral administration, the amount of radioactivity recovered in the urine was minimal, accounting for approximately 1-2% of the total administered dose nih.gov. This confirms that the kidneys play a negligible role in the elimination of the compound from the body.

Formulation Science and Drug Delivery System Research for Fluticasone Furoate

Formulation Development for Targeted Delivery

The development of formulations for fluticasone (B1203827) furoate is centered on maximizing its local anti-inflammatory effects while minimizing systemic absorption. This is primarily achieved through targeted delivery systems designed for nasal and pulmonary administration.

Aqueous Suspension Formulations

Aqueous suspension formulations are the most common delivery system for the intranasal administration of fluticasone furoate. nih.govepo.org These formulations are designed to deliver a precise, metered dose of the micronized drug directly to the nasal mucosa. nih.gov The stability and spray characteristics of these suspensions are critical for efficacy.

A typical aqueous nasal spray formulation includes several components to ensure stability, appropriate viscosity, and patient comfort. nih.govfda.gov

Table 1: Typical Components of Fluticasone Furoate Aqueous Nasal Suspension

| Component | Function | Example | Source |

|---|---|---|---|

| Active Ingredient | Anti-inflammatory agent | Micronized Fluticasone Furoate | nih.govfda.gov |

| Suspending Agent | Prevents particle settling, ensures dose uniformity | Microcrystalline Cellulose, Carboxymethylcellulose Sodium | nih.govepo.org |

| Wetting Agent | Aids in dispersion of the hydrophobic drug particles | Polysorbate 80 | nih.gov |

| Humectant | Prevents drying of nasal mucosa | Dextrose Anhydrous, Glycerin | nih.govepo.org |

| Preservative | Prevents microbial growth | Benzalkonium Chloride | nih.gov |

| Chelating Agent | Stabilizes the formulation | Edetate Disodium | nih.gov |

| Vehicle | The base of the suspension | Purified Water | nih.gov |

Recent patent literature describes efforts to improve these aqueous suspensions. One invention focuses on a composition that remains stable in its dispersed state without needing to be shaken before use and has good retention in the nasal cavity. epo.org This is achieved through the use of specific suspending agents like carboxy vinyl polymers, combined with pH adjusters and other excipients to create a stable, homogeneous preparation. epo.org Another patented method involves a controlled micro-crystallization process to ensure the particle size of fluticasone furoate is consistently within the optimal range for nasal delivery. google.comgoogle.com

Powder Formulations for Inhalation

For the treatment of respiratory diseases like asthma and COPD, fluticasone furoate is formulated as a dry powder for inhalation (DPI). nih.govmdpi.com These formulations deliver the drug to the lungs, and their performance is highly dependent on the particle size of the drug and the carrier, as well as the design of the inhaler device. tandfonline.comresearchgate.net

Research has focused on creating DPI formulations with optimal aerodynamic properties to ensure deep lung deposition. An exploratory study evaluated three different dry powder formulations of fluticasone furoate, each with a different input particle size, blended with lactose (B1674315) as a carrier and delivered via a DISKHALER® device. nih.gov The terminal elimination half-life for inhaled fluticasone furoate was found to be considerably longer (17–24 hours) than for inhaled fluticasone propionate (B1217596), suggesting prolonged lung absorption kinetics. nih.gov

The development of generic DPIs requires rigorous testing to prove bioequivalence with the reference product. fda.gov This involves comparative in vitro studies assessing single actuation content and aerodynamic particle size distribution, as well as in vivo pharmacokinetic studies. fda.gov The formulation of the test product should not have differences in inactive ingredients that could significantly affect drug availability. fda.gov A common excipient in these formulations is lactose monohydrate. mdpi.com

Advanced Drug Delivery Systems

Beyond conventional suspensions and powders, research is exploring advanced drug delivery systems to further enhance the therapeutic profile of corticosteroids like fluticasone furoate. These novel systems aim to improve drug solubility, prolong residence time at the target site, and provide controlled release.

Liposomal Formulations for Enhanced Delivery and Controlled Release

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. google.comnih.gov They are being investigated as a carrier for fluticasone furoate to improve delivery, control its release, and reduce dosing variability. patsnap.com These formulations can be engineered for various administration routes, including inhalation and nasal delivery. google.compatsnap.com

The development of liposomal systems involves precise proportions of lipids, such as phospholipids (B1166683) and sterols, to create stable and reproducible products suitable for nebulization or other delivery methods. patsnap.com While liposomes offer benefits like sustained release and improved therapeutic ratios, they also face challenges such as long-term stability and the potential for drug leakage from the vesicles. google.comnih.govrsc.org Overcoming these instability issues, for example by creating dry powder liposomal formulations, is a key area of research. nih.gov For fluticasone propionate, a related corticosteroid, liposomal formulations have been successfully prepared with high drug entrapment efficiency using methods like the dehydration-rehydration vesicles (DRV) technique. mdpi.com

Nanoparticles and Nanofibers for Poorly Permeable Molecules

Nanotechnology offers promising strategies for delivering poorly water-soluble and poorly permeable drugs like fluticasone furoate. Nanoparticles and nanofibers can enhance drug delivery by increasing the surface-area-to-volume ratio, improving solubility, and facilitating transport across biological barriers. semanticscholar.orgnih.gov